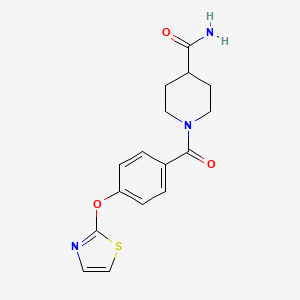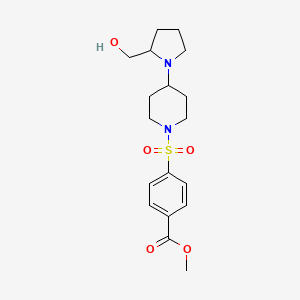![molecular formula C9H15NO2S B2422782 Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2287273-72-5](/img/structure/B2422782.png)
Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate, also known as EZAOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EZAOC is a spirocyclic compound that contains a thiazolidine ring, an azetidine ring, and an ester group. This compound has shown promising results in scientific research, especially in the fields of medicinal chemistry and drug design.
Mecanismo De Acción
The mechanism of action of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division. This inhibition leads to the accumulation of DNA damage and ultimately causes cell death.
Biochemical and Physiological Effects:
Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate in lab experiments is its potent anticancer activity against various cancer cell lines. Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has also been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research on Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate. One potential direction is the development of new anticancer drugs based on the structure of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate. Another direction is the investigation of the mechanism of action of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate and its potential targets in cancer cells. Furthermore, the potential applications of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate in the development of new antibiotics and antifungal agents can also be explored.
Métodos De Síntesis
The synthesis of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate is a complex process that involves several steps. The most common method for synthesizing Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with 2-bromoethylamine hydrobromide to obtain Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-2-12-8(11)7-3-4-13-9(7)5-10-6-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBYQGPGBVGEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCSC12CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2422700.png)
![2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2422701.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2422704.png)
![N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2422706.png)

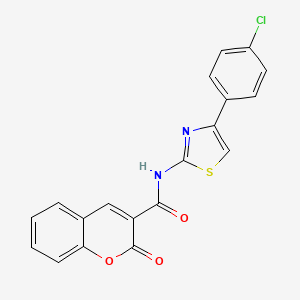
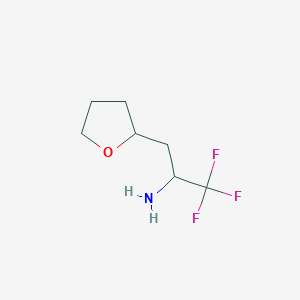

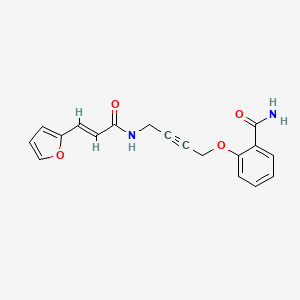
![(E)-N-[2-[(4-Cyanophenyl)methoxy]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2422716.png)
